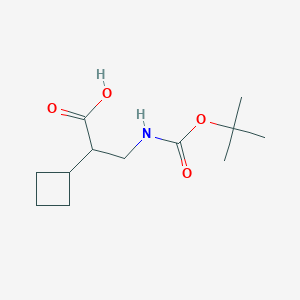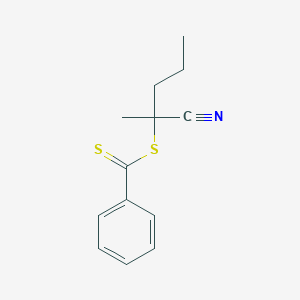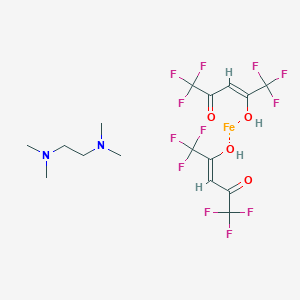![molecular formula C11H12Cu5N9 B6309827 (Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF CAS No. 1042093-98-0](/img/structure/B6309827.png)
(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF” is a type of Metal-Organic Framework (MOF) that is part of the Copper-based MOFs (Cu–MOF) family . It is a porous and photoluminescent metal-organic framework (MOF) composed of copper (I) cyanide (CuCN) and hexamethylenetetramine . This complex is a 3D photoluminescent, very densely-packed, network of tetradentate ligands .
Molecular Structure Analysis
The molecular formula of this compound is C6H12N4 (CuCN)5 . It has a molecular weight of 588.00 .Wissenschaftliche Forschungsanwendungen
Biomedical Applications The biomedical field has also seen potential in MOFs for drug delivery, sensing, and as antimicrobial materials. MOFs based on metals present in the human body, especially those utilizing copper(I) cyanide structures, show low toxicity and high biocompatibility, making them suitable for drug delivery systems with high loading and slow release times. Additionally, MOFs have been explored for the detection of biomarkers in biological fluids, offering a pathway for the development of new diagnostic tools (Mendes et al., 2020).
Environmental Remediation MOFs, including those incorporating hexamethylenetetramine and copper(I) cyanide, are being researched for environmental applications, such as the adsorption of harmful pollutants from the atmosphere and water purification. Their high porosity and surface area enable effective trapping of contaminants, while their chemical tunability allows for the design of materials targeted at specific pollutants. Research in this area focuses on the development of MOFs that can capture and decompose toxic compounds, offering a sustainable solution to environmental pollution (Kumar et al., 2020).
Catalysis Catalysis is another significant area where MOFs, such as those based on hexamethylenetetramine and copper(I) cyanide, demonstrate vast potential. The catalytic properties of MOFs are attributed to their well-defined structures, which include metal nodes and organic linkers that can be functionalized to enhance catalytic activity. These materials are used in various reactions, including organic transformations, photoreactions, and electrocatalysis, showcasing the versatility of MOFs as catalysts (Dhakshinamoorthy et al., 2018).
Energy Storage and Conversion The unique properties of MOFs have also made them attractive for energy storage and conversion applications. MOFs like (Hexamethylenetetramine)penta[copper(I) cyanide] are being investigated for their potential in hydrogen storage, carbon dioxide conversion to fuels, and as components in batteries and supercapacitors. Their ability to host a variety of chemical functionalities and their structural versatility allow for the optimization of these materials for specific energy-related applications (Majumdar, 2020).
Wirkmechanismus
Target of Action
It is known that this compound is a type of metal-organic framework (mof) and is used in various applications due to its unique properties .
Mode of Action
The compound forms a 3D photoluminescent, very densely-packed, network of tetradentate ligands . This suggests that the compound interacts with its targets by forming complex structures, which could potentially alter the targets’ properties or functions.
Biochemical Pathways
Given its photoluminescent properties , it could potentially be involved in pathways related to light absorption and emission.
Pharmacokinetics
As a mof, it is likely to have unique pharmacokinetic properties due to its porous structure .
Result of Action
Its photoluminescent properties suggest that it could potentially be used in applications that require light emission, such as imaging .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be hygroscopic and is recommended to be stored in cold conditions . This suggests that moisture and temperature could potentially affect its stability and efficacy.
Safety and Hazards
Eigenschaften
IUPAC Name |
copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.5CN.5Cu/c1-7-2-9-4-8(1)5-10(3-7)6-9;5*1-2;;;;;/h1-6H2;;;;;;;;;;/q;5*-1;5*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKQAFTRIJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1N2CN3CN1CN(C2)C3.[Cu+].[Cu+].[Cu+].[Cu+].[Cu+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cu5N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)






![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)


![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)